molecular formula C7H15NO B1497664 (1R,2S)-2-Methoxycyclohexanamine

(1R,2S)-2-Methoxycyclohexanamine

Cat. No.: B1497664
M. Wt: 129.2 g/mol
InChI Key: NBWFBXBZOBXMHO-RQJHMYQMSA-N
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Description

(1R,2S)-2-Methoxycyclohexanamine is a chiral cyclohexane derivative featuring a methoxy (-OCH₃) substituent at the C2 position and an amino (-NH₂) group at the C1 position in a specific stereochemical configuration. Key characteristics inferred from related compounds include:

  • Chirality: The (1R,2S) configuration imparts stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical research .
  • Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to the hydrophilic amino and methoxy groups .
  • Applications: Potential use as a chiral building block for drug development or catalysis, similar to its methyl-substituted analogs .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

(1R,2S)-2-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1

InChI Key

NBWFBXBZOBXMHO-RQJHMYQMSA-N

Isomeric SMILES

CO[C@H]1CCCC[C@H]1N

Canonical SMILES

COC1CCCCC1N

Origin of Product

United States

Comparison with Similar Compounds

Methyl-Substituted Cyclohexanamines

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties Applications References
(1R,2S)-2-Methylcyclohexanamine HCl C₇H₁₅N·HCl 149.66 206–210 White crystalline solid; stable under inert gas; high chiral purity (95%) Chiral catalyst, pharmaceutical intermediates
(1S,2R)-2-Methylcyclohexanamine HCl C₇H₁₅N·HCl 149.66 Similar to (1R,2S) Enantiomeric pair; identical physical properties but opposite stereochemistry Asymmetric synthesis

Key Differences :

  • Stereochemistry dictates interaction with biological targets (e.g., enzymes, receptors) .
  • Both isomers are used in chiral resolution but may yield different enantiomeric products .

Methoxy-Substituted Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Properties Applications References
(1R,2S)-2-Methoxycyclobutylamine C₅H₁₁NO 101.15 Smaller ring (cyclobutane); lower steric hindrance Ligand in organometallic chemistry
(1S,2S)-2-Methoxycyclohexanamine HCl C₇H₁₅NO·HCl 185.66 Higher molar mass than methyl analogs; methoxy group enhances polarity Pharmaceutical intermediates

Key Differences :

  • Ring Size : Cyclobutane derivatives (e.g., 2-methoxycyclobutylamine) exhibit higher ring strain, affecting reactivity and stability compared to cyclohexane analogs .
  • Substituent Effects : Methoxy groups increase polarity and hydrogen-bonding capacity, influencing solubility and binding affinity in drug design .

Benzyloxy- and Alkoxy-Substituted Cyclohexanamines

Compound Molecular Formula Molar Mass (g/mol) Key Properties Applications References
(1R,2R)-2-(Benzyloxy)cyclohexanamine C₁₃H₁₉NO 205.30 Bulky benzyloxy group; lipophilic Protecting group in organic synthesis
(1S,2R)-2-(Isopropoxy)cyclohexanamine C₉H₁₉NO 157.25 Alkoxy substituent balances lipophilicity and steric effects Catalysis, agrochemicals

Key Differences :

  • Benzyloxy vs. Methoxy : Benzyloxy groups enhance lipophilicity, favoring membrane permeability in drug candidates, whereas methoxy groups improve aqueous solubility .
  • Stereochemical Complexity : The (1R,2R) configuration in benzyloxy derivatives may hinder certain synthetic pathways compared to less bulky analogs .

Bis-Cyclohexanamines and Polycyclic Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Properties Applications References
4,4'-Methylenebis(cyclohexanamine) C₁₃H₂₆N₂ 210.36 Three geometric isomers (trans-trans, cis-cis, cis-trans); high thermal stability Epoxy hardeners, polymer additives

Key Differences :

  • Polycyclic Structures : These compounds exhibit higher rigidity and thermal stability, making them suitable for industrial polymers rather than pharmaceuticals .
  • Isomerism : Geometric isomers in bis-cyclohexanamines lead to varied material properties (e.g., melting points, reactivity) .

Preparation Methods

Catalytic Hydrogenation and Functional Group Transformation

One of the primary methods to prepare (1R,2S)-2-Methoxycyclohexanamine involves starting from cyclohexane derivatives, followed by catalytic hydrogenation and subsequent functional group modifications:

  • Step 1: Catalytic Hydrogenation of Cyclohexane Derivatives
    Cyclohexane or substituted cyclohexane compounds undergo catalytic hydrogenation in the presence of hydrogen gas and a suitable catalyst (e.g., Pd/C or Raney nickel). This step saturates the ring and sets the stage for further functionalization.

  • Step 2: Introduction of the Methoxy Group
    The 2-position on the cyclohexane ring is functionalized with a methoxy group (-OCH3) via nucleophilic substitution or methoxylation reactions. This step typically involves the reaction of a hydroxyl precursor with methylating agents under controlled conditions to preserve stereochemistry.

  • Step 3: Amination to Introduce the Amine Group
    The amine group (-NH2) is introduced stereoselectively at the 2-position by amination reactions, such as reductive amination or substitution of a leaving group with ammonia or amines. This step is critical for obtaining the (1R,2S) stereochemistry.

  • Step 4: Isolation and Purification
    The product is isolated as the free amine or as a hydrochloride salt for stability, typically stored under inert atmosphere at low temperatures (2-8°C) to maintain integrity.

Step Reaction Type Key Reagents/Catalysts Outcome
1 Catalytic hydrogenation H2 gas, Pd/C or Raney Ni Saturated cyclohexane derivative
2 Methoxylation Methylating agent (e.g., MeI) 2-Methoxycyclohexane intermediate
3 Amination Ammonia or amine, reductive agent (1R,2S)-2-Methoxycyclohexanamine
4 Purification Acid/base treatment, crystallization Pure compound or HCl salt

Stereoselective Synthesis via Chiral Precursors and Catalysts

To achieve the specific (1R,2S) stereochemistry, stereoselective synthetic routes are employed:

  • Use of Chiral Catalysts or Auxiliaries
    Chiral catalysts, such as chiral transition metal complexes or organocatalysts, are employed to direct the stereochemistry during hydrogenation or amination steps. This ensures high enantiomeric excess of the desired isomer.

  • Resolution of Racemic Mixtures
    Alternatively, racemic mixtures of 2-methoxycyclohexanamine can be resolved using chiral resolving agents or chromatography techniques to isolate the (1R,2S) enantiomer.

  • Asymmetric Reductive Amination
    A key method involves asymmetric reductive amination of 2-methoxycyclohexanone with ammonia or amines under chiral catalyst conditions to yield the desired amine with high stereoselectivity.

Alternative Synthetic Routes from Lignocellulosic Biomass Derivatives

Recent research explores sustainable routes to cyclohexane derivatives from biomass:

  • Catalytic Depolymerization of Lignocellulose
    Lignocellulose can be depolymerized catalytically to yield platform chemicals that serve as precursors to cyclohexane derivatives. Selective catalytic hydrogenation and methoxylation can then convert these into methoxycyclohexanamine derivatives.

  • Catalyst and Solvent Optimization
    Using catalysts such as ZnPd/C in methanol solvent under elevated temperature and hydrogen pressure allows selective production of specific stereoisomers, which can be further transformed into the target amine.

Analytical Data and Stability Considerations

  • The hydrochloride salt form of (1R,2S)-2-Methoxycyclohexanamine has a molecular formula of C7H16ClN with a molar mass of approximately 149.66 g/mol.

  • The compound is typically stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability and prevent degradation.

Summary Table of Preparation Methods

Methodology Key Features Advantages Challenges
Catalytic hydrogenation + amination Straightforward, uses common reagents Scalable, well-established Requires stereoselective control
Stereoselective synthesis Use of chiral catalysts or auxiliaries High enantiomeric purity Catalyst cost and complexity
Biomass-derived synthesis Sustainable, uses renewable feedstock Environmentally friendly Process complexity, separation
Resolution of racemates Post-synthesis purification Access to pure enantiomer Additional steps, yield loss

Research Findings and Notes

  • The catalytic hydrogenation step is crucial and must be optimized for temperature, pressure, and catalyst choice to maximize yield and stereoselectivity.

  • Methoxylation reactions require careful control to avoid over-alkylation or side reactions.

  • Amination strategies such as reductive amination with chiral catalysts have shown promise in achieving high stereochemical purity.

  • Storage and handling under inert atmosphere and low temperatures are essential to maintain compound stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,2S)-2-Methoxycyclohexanamine with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliary-mediated cyclization or enzymatic resolution. For example, asymmetric hydrogenation of a cyclohexene precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired enantiomer. Post-synthetic purification via recrystallization or chiral column chromatography is critical to isolate the (1R,2S)-enantiomer . Additionally, protecting group strategies (e.g., tert-butoxycarbonyl for the amine) can prevent racemization during methoxy group introduction .

Q. How can researchers verify the enantiomeric purity of (1R,2S)-2-Methoxycyclohexanamine?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data. For NMR-based analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) can generate diastereomers with distinct splitting patterns . Cross-validation with synthetic standards from authoritative sources (e.g., NIST) ensures accuracy .

Q. What physicochemical characterization techniques are essential for confirming the structure of (1R,2S)-2-Methoxycyclohexanamine?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm methoxy (-OCH3_3) and cyclohexane ring geometry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C7_7H15_{15}NO).
  • FT-IR : Peaks at ~2820 cm1^{-1} (C-O stretch of methoxy) and ~3350 cm1^{-1} (N-H stretch).
  • Melting Point : Compare with literature values (if crystalline) to assess purity .

Q. What safety protocols are recommended for handling (1R,2S)-2-Methoxycyclohexanamine in the laboratory?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles). Avoid inhalation/contact; the compound may act as a respiratory or dermal irritant. Store under inert atmosphere (argon) at room temperature to prevent degradation. Emergency procedures should align with GHS guidelines, with spill containment using vermiculite or sand .

Advanced Research Questions

Q. How does the methoxy group’s position and stereochemistry influence the biological activity of (1R,2S)-2-Methoxycyclohexanamine?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can model interactions with target receptors (e.g., NMDA or serotonin receptors). Compare binding affinities of (1R,2S) vs. (1S,2R) enantiomers using radioligand assays. Structural analogs like tramadol () demonstrate that methoxy groups enhance lipophilicity and receptor selectivity, which can be quantified via logP measurements and in vitro ADMET assays .

Q. What strategies mitigate racemization during the synthesis of (1R,2S)-2-Methoxycyclohexanamine?

  • Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) reduce kinetic racemization. Use of sterically hindered bases (e.g., LDA) during deprotonation steps minimizes epimerization. Continuous monitoring via inline FT-IR or Raman spectroscopy allows real-time adjustment of reaction conditions .

Q. How can researchers resolve conflicting data regarding the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Conduct species-specific microsomal stability assays (human vs. rodent liver microsomes) to identify interspecies variability. LC-MS/MS quantification of metabolites, paired with CYP enzyme inhibition studies (e.g., CYP3A4/5), clarifies degradation pathways. Cross-reference with structurally similar compounds (e.g., methoxetamine in ) to contextualize metabolic pathways .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in (1R,2S)-2-Methoxycyclohexanamine?

  • Methodological Answer : UPLC-QTOF-MS provides high sensitivity for detecting sub-0.1% impurities. For chiral impurities, supercritical fluid chromatography (SFC) with CO2_2-methanol mobile phases offers superior resolution. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate assay robustness .

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